![molecular formula C16H13N3OS B2571807 1-[4-[(2-硫代亚甲基-1H-喹唑啉-4-基)氨基]苯基]乙酮 CAS No. 688356-51-6](/img/no-structure.png)

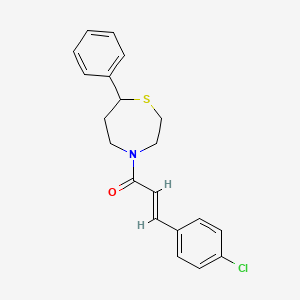

1-[4-[(2-硫代亚甲基-1H-喹唑啉-4-基)氨基]苯基]乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

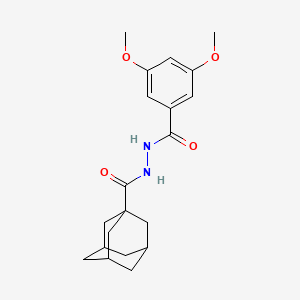

The compound “1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone” is a quinazolinone derivative . Quinazolinones have broad applications in the biological, pharmaceutical, and material fields .

Synthesis Analysis

Quinazolinones can be synthesized via a novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .Chemical Reactions Analysis

The synthesis of quinazolinones involves amination and annulation of amidines and benzamides . Benzoxazinone derivatives are the most widespread intermediates in the formation of 2,3-disubstituted quinazolinone derivatives .科学研究应用

- 应用: 1-[4-[(2-硫代亚甲基-1H-喹唑啉-4-基)氨基]苯基]乙酮衍生物已显示出有希望的抗癌活性。 研究人员正在研究它们对癌细胞系的影响、肿瘤生长抑制和凋亡诱导 .

- 应用: 研究人员探索了该化合物的抗菌和抗真菌潜力。 它可能抑制微生物生长并作为药物开发的先导 .

- 应用: 科学家正在研究1-[4-[(2-硫代亚甲基-1H-喹唑啉-4-基)氨基]苯基]乙酮的抗炎特性。 它可以调节炎症通路并减少炎症 .

- 应用: 计算研究评估了1-[4-[(2-硫代亚甲基-1H-喹唑啉-4-基)氨基]苯基]乙酮与目标蛋白的结合亲和力。 见解有助于优化候选药物 .

抗癌活性

抗菌特性

抗炎作用

神经保护活性

吲哚衍生物合成

药物设计和优化

未来方向

Quinazolinones have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility . Therefore, the future directions for “1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone” could involve further exploration of its potential applications in medicinal chemistry.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone involves the reaction of 2-aminobenzonitrile with thiourea to form 2-sulfanylidene-1H-quinazolin-4-amine, which is then reacted with 4-nitrobenzaldehyde to form 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-4'-nitrobenzophenone. Reduction of the nitro group using sodium dithionite followed by acylation with acetyl chloride yields the final product.", "Starting Materials": [ "2-aminobenzonitrile", "thiourea", "4-nitrobenzaldehyde", "sodium dithionite", "acetyl chloride" ], "Reaction": [ "2-aminobenzonitrile + thiourea -> 2-sulfanylidene-1H-quinazolin-4-amine", "2-sulfanylidene-1H-quinazolin-4-amine + 4-nitrobenzaldehyde -> 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-4'-nitrobenzophenone", "4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-4'-nitrobenzophenone + sodium dithionite -> 1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone", "1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone + acetyl chloride -> 1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone acylated product" ] } | |

CAS 编号 |

688356-51-6 |

分子式 |

C16H13N3OS |

分子量 |

295.36 |

IUPAC 名称 |

1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone |

InChI |

InChI=1S/C16H13N3OS/c1-10(20)11-6-8-12(9-7-11)17-15-13-4-2-3-5-14(13)18-16(21)19-15/h2-9H,1H3,(H2,17,18,19,21) |

InChI 键 |

SBQJUXCLJGYIRE-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)NC2=NC(=S)NC3=CC=CC=C32 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2571725.png)

![{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2571731.png)

![4-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2571732.png)

![2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2571736.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide](/img/structure/B2571739.png)

![1-[4-(4-Methoxyazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2571740.png)

![Methyl 4-[(1-oxoisochromene-3-carbonyl)amino]benzoate](/img/structure/B2571741.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)furan-3-carboxamide](/img/structure/B2571747.png)